

potential off-target effects of LU-002i

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Compound of Interest

Compound Name: LU-002i

Cat. No.: B12383119

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Technical Support Center: LU-002i

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating the potential off-target effects of **LU-002i**.

Frequently Asked Questions (FAQs)

Q1: Is **LU-002i** a kinase inhibitor? I'm seeing unexpected phosphorylation changes in my experiment.

A1: This is a common point of confusion. **LU-002i** is not a kinase inhibitor. It is a subunit-selective inhibitor of the human proteasome, with high selectivity for the $\beta 2i$ (LMP2) subunit of the immunoproteasome.^{[1][2][3][4]} Unexpected changes in phosphorylation could be downstream consequences of proteasome inhibition, which affects the turnover of a vast number of cellular proteins, including kinases and phosphatases, or they could indicate a potential off-target effect on a kinase. It is crucial to validate that the observed effects are directly related to the inhibition of the $\beta 2i$ subunit.

Q2: What are the primary known targets of **LU-002i**?

A2: **LU-002i** is designed to selectively inhibit the $\beta 2i$ (LMP2) and $\beta 2c$ (TD) subunits of the proteasome. It displays a strong preference for the immunoproteasome subunit $\beta 2i$.^[1]

Q3: What are potential off-target effects of proteasome inhibitors like **LU-002i**?

A3: Off-target effects for proteasome inhibitors can occur when the inhibitor binds to and modulates the activity of proteins other than the intended proteasome subunits. For example, the proteasome inhibitor bortezomib has been shown to inhibit serine proteases such as cathepsin G. Another proteasome inhibitor, carfilzomib, has been linked to cardiotoxicity through off-target effects on autophagy proteins. A related compound to **LU-002i**, LU-102, has been noted to inhibit cathepsins at higher concentrations. Therefore, it is plausible that **LU-002i** could have off-target effects on other proteases, such as cathepsins, or other unforeseen cellular proteins.

Q4: How can I determine if the phenotype I observe is an on-target or off-target effect of **LU-002i**?

A4: A multi-step approach is recommended. First, perform a dose-response experiment to determine the lowest effective concentration. Then, use a structurally different β 2i inhibitor to see if it recapitulates the phenotype. Genetic validation, such as using CRISPR-Cas9 to knock out the PSMB10 gene (which encodes the β 2i subunit), is the gold standard. If the genetic knockout mimics the effect of **LU-002i**, it is likely an on-target effect. Rescue experiments, where a drug-resistant mutant of the target is expressed, can also help differentiate between on- and off-target effects.

Q5: What are the first steps I should take if I suspect an off-target effect?

A5: If you suspect off-target effects, a troubleshooting workflow should be initiated. This typically involves confirming the identity and purity of your **LU-002i** stock, performing dose-response curves for both the desired phenotype and cytotoxicity, and comparing your results with published data on β 2i inhibition.

Data Presentation

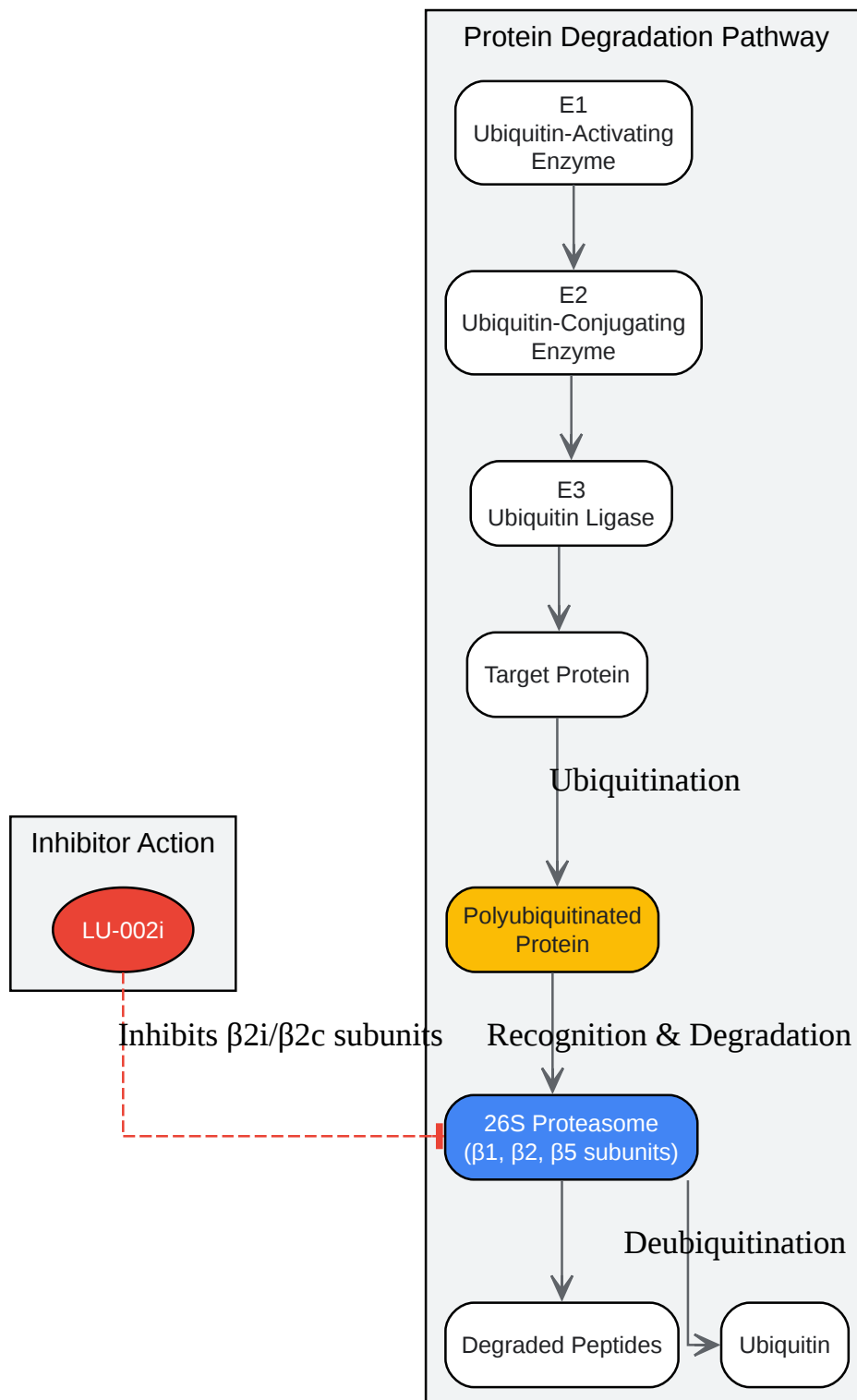
Table 1: In Vitro Selectivity of **LU-002i**

Target Subunit	IC50 (nM)	Selectivity (fold vs. β 2c)	Reference
β 2i (LMP2)	220	45	
β 2c (TD)	~9900	1	

Note: IC50 values are determined in cell lysates by competitive activity-based protein profiling (ABPP).

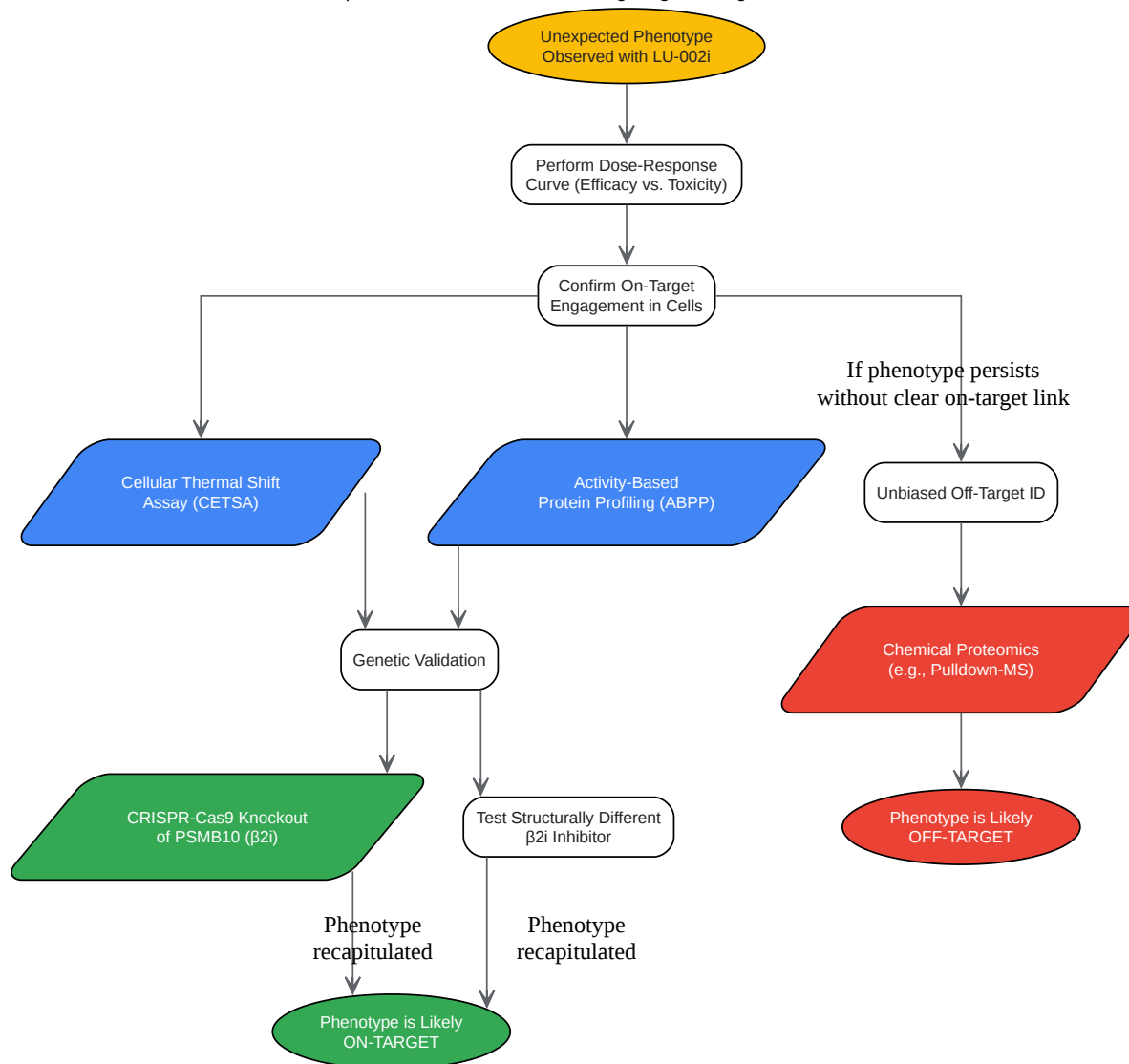
Mandatory Visualizations

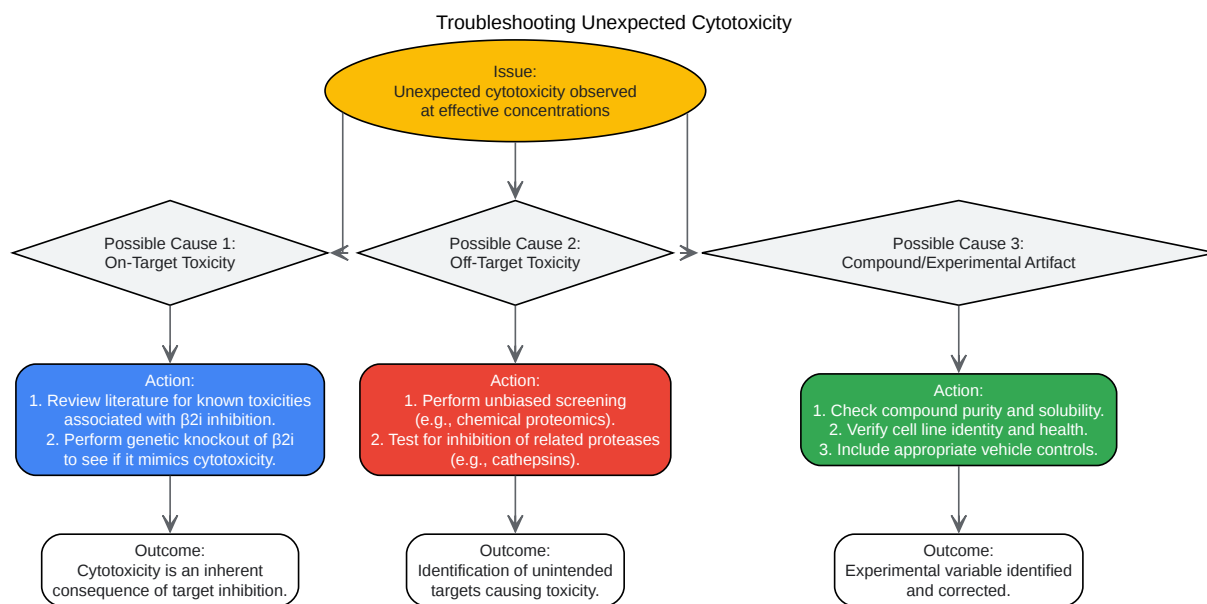
Ubiquitin-Proteasome System and LU-002i Inhibition

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Caption: The Ubiquitin-Proteasome System with the point of inhibition by **LU-002i**.

Experimental Workflow for Investigating Off-Target Effects





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